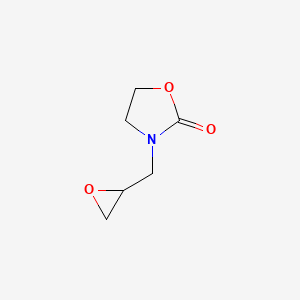

3-(环氧-2-基甲基)-1,3-恶唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” is a chemical compound that has been studied in various contexts. For instance, its degradation has been examined in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The compound has also been involved in the synthesis of 3-vinyl substituted indoles .

Synthesis Analysis

The synthesis of this compound involves reactions with methylene-active compounds and amines . A one-pot synthesis method has been used to create 3-vinyl substituted indoles containing a 1,2-amino alcohol fragment at the nitrogen atom . Another synthesis method involves a two-step oxidated method .Chemical Reactions Analysis

The chemical reactions involving “3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” have been studied. For example, its reactions were carried out in the presence of an Algerian montmorillonite sheet silicate clay exchanged with protons called Maghnite-H . The effect of solvent and reaction time on the conversion of monomer and the molecular weight are investigated in the polymerization of this compound .科学研究应用

强迫性食物消费和暴饮暴食

3-(环氧-2-基甲基)-1,3-恶唑烷-2-酮及其衍生物已在强迫性食物消费和暴饮暴食的背景下进行了研究。食欲素-1受体机制在暴饮暴食行为中的作用已被强调,表明食欲素-1受体上的选择性拮抗作用可能代表暴饮暴食和其他具有强迫性成分的饮食失调症的一种新的药理学治疗方法 (Piccoli 等人,2012 年).

抗菌特性

3-(环氧-2-基甲基)-1,3-恶唑烷-2-酮所属的恶唑烷酮类在抗菌应用中显示出前景。这些化合物表现出独特的蛋白质合成抑制机制,并且通常对许多重要的人类病原体表现出抑菌活性,包括耐甲氧西林金黄色葡萄球菌、耐万古霉素肠球菌以及耐青霉素和头孢菌素肺炎链球菌 (Diekema & Jones,2000 年).

医药和材料科学中的催化合成

1,3-恶唑,3-(环氧-2-基甲基)-1,3-恶唑烷-2-酮的结构相关物,是一种独特的杂环化合物,在医药、制药、农用化学品和材料科学中具有广泛的用途和多功能性。合成新型有前景的取代的 1,3-恶唑衍生物作为构建块已引起关注,为此开发了各种基于金属的催化策略 (Shinde 等人,2022 年).

抗高血压特性

恶唑烷酮类也因其抗高血压特性而受到研究。特定恶唑烷酮衍生物的合成和评估证明了它们在控制高血压方面的潜力,表明小的烷基取代基增强了抗高血压活性 (Caroon 等人,1983 年).

治疗结核分枝杆菌的应用

恶唑烷酮类还因其在治疗结核分枝杆菌中的潜力而受到研究。恶唑烷酮衍生物有希望的抗结核活性,特别是与当前一线抗结核药物联合使用时,表明它们可以显着缩短对药物敏感以及多重耐药结核病的治疗时间 (Williams 等人,2008 年).

未来方向

The diverse biological activity of indoles containing the 1,2-amino alcohol residue in position 1 makes the search for simple methods for their synthesis relevant . Multicomponent reactions are often used for the synthesis of biologically active compounds . This suggests that “3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one” and similar compounds could continue to be important in future research and applications.

作用机制

Target of Action

Compounds containing oxime and oxime ether moieties, such as this one, have been found to enhance the physicochemical and anticancer properties of structurally diverse molecular frameworks .

Mode of Action

It’s known that many epoxides can be further metabolized by epoxide hydrolase in the cellular metabolic environment to generate the corresponding polyhydric alcohols . This process can enhance cell permeability, making these compounds potential prodrugs .

Biochemical Pathways

The metabolism of epoxides by epoxide hydrolase is a well-known biochemical pathway . This process can lead to the generation of polyhydric alcohols, which can have various downstream effects depending on the specific cellular context .

Pharmacokinetics

The conversion of the compound into polyhydric alcohols via epoxide hydrolase suggests that it may be well-absorbed and metabolized in the body .

Result of Action

Compounds containing oxime and oxime ether moieties have been found to enhance the anticancer properties of structurally diverse molecular frameworks . This suggests that 3-(Oxiran-2-ylmethyl)-1,3-oxazolidin-2-one may have potential anticancer effects.

Action Environment

The degradation of similar compounds has been studied in the presence of activated clay, suggesting that environmental factors can indeed influence the stability and action of these compounds .

属性

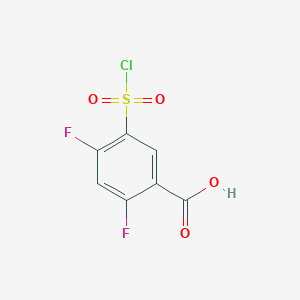

IUPAC Name |

3-(oxiran-2-ylmethyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-6-7(1-2-9-6)3-5-4-10-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTKGGHLZQXCTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide](/img/structure/B2427564.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5S,6S)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2427567.png)

![4-bromo-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2427571.png)

![1-[[7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2427572.png)

![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)

![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2427576.png)

![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2427586.png)